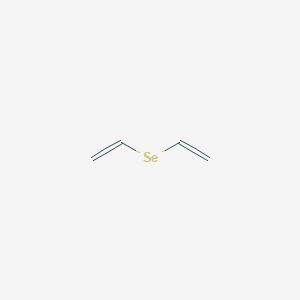

Divinyl selenide

Description

Properties

CAS No. |

57796-75-5 |

|---|---|

Molecular Formula |

C4H6Se |

Molecular Weight |

133.06 g/mol |

IUPAC Name |

ethenylselanylethene |

InChI |

InChI=1S/C4H6Se/c1-3-5-4-2/h3-4H,1-2H2 |

InChI Key |

RVENDQGNZKLMCO-UHFFFAOYSA-N |

Canonical SMILES |

C=C[Se]C=C |

Origin of Product |

United States |

Synthetic Methodologies for Divinyl Selenide and Its Derivatives

Direct Synthesis from Elemental Selenium and Acetylene (B1199291)

The direct synthesis route involves the reaction of elemental selenium with acetylene, typically under basic conditions, to form the divinyl selenide (B1212193) structure. This method's efficiency is highly dependent on optimizing reaction parameters and the choice of reagents.

The direct vinylation of elemental selenium with acetylene is a process that requires carefully controlled conditions to achieve high yields. Research has demonstrated that elevated temperatures and pressures are typically necessary to facilitate this reaction. For instance, unsubstituted divinyl selenide has been successfully synthesized in an 80% yield by reacting elemental selenium and acetylene in an autoclave. researchgate.netnih.gov The optimization of this process involves a delicate balance of temperature, pressure, and reaction duration.

Table 1: Optimized Reaction Parameters for Direct Synthesis of this compound

| Parameter | Value | Notes |

|---|---|---|

| Temperature | 105–115 °C | Essential for activating the reactants. |

| Acetylene Pressure | 14 atm | Ensures sufficient acetylene is available for the reaction. nih.gov |

| Time | 15 hours | The total heating time was distributed over 3 days (5 hours per day). researchgate.netnih.gov |

These conditions highlight the need for specialized equipment, such as an autoclave, to handle the required pressure and temperature safely and effectively.

For the reaction between elemental selenium and acetylene to proceed, the selenium must be converted into a nucleophilic selenide species (Se²⁻ or HSe⁻). This is accomplished through the use of reducing agents, often in a highly basic medium.

Potassium Hydroxide (B78521) (KOH): While primarily a strong base, KOH facilitates the reaction environment. In some systems, it can participate in the disproportionation of selenium, but its main role is to create the alkaline conditions necessary for the reduction and subsequent nucleophilic attack.

Tin (II) Dichloride (SnCl₂): In the high-yield synthesis mentioned previously, tin dichloride was employed as a reducing agent in an aqueous potassium hydroxide solution. nih.gov It effectively reduces elemental selenium to the reactive selenide anion.

Sodium Borohydride (NaBH₄): This is a commonly used and versatile reducing agent in organoselenium chemistry. ajrconline.orgnih.gov It efficiently reduces elemental selenium to generate sodium selenide or sodium hydrogen selenide in situ. ajrconline.orgnih.govresearchgate.net This approach is central to many green chemistry methodologies for synthesizing divinyl selenides.

Hydrazine (B178648) Hydrate (B1144303) (NH₂NH₂·H₂O): Used in conjunction with a base like sodium hydroxide, hydrazine hydrate is another effective reducing agent for elemental selenium, enabling the formation of sodium diselenide, a precursor for various organoselenium compounds. researchgate.net

Modern synthetic efforts increasingly focus on environmentally benign processes. In the synthesis of this compound, this has led to the exploration of greener solvent systems.

Aqueous Solutions: The use of water as a solvent is a cornerstone of green chemistry. The synthesis of this compound from elemental selenium and acetylene can be performed in an aqueous solution of potassium hydroxide, demonstrating a move away from volatile organic solvents. nih.gov

Polyethylene (B3416737) Glycol (PEG-400): A simple and efficient protocol for preparing divinyl selenides has been developed using PEG-400 as a recyclable and non-toxic solvent. nih.govresearchgate.net In this method, the nucleophilic selenium species is generated in situ from elemental selenium and sodium borohydride. nih.govresearchgate.net The reaction proceeds at a mild temperature of 60°C with short reaction times, affording divinyl selenides in moderate to excellent yields. nih.govresearchgate.net This approach highlights a significant advancement in the eco-friendly synthesis of this class of compounds.

Synthesis via Chalcogen Halide Addition to Alkynes

An alternative and highly efficient route to this compound derivatives involves the electrophilic addition of selenium dihalides to alkynes. This method is noted for its high yields and stereoselectivity. nih.gov

Selenium dihalides, such as selenium dichloride (SeCl₂) and selenium dibromide (SeBr₂), are powerful electrophiles that readily react with the electron-rich triple bond of alkynes. mdpi.com These reagents can be generated in situ from elemental selenium and a halogenating agent (e.g., sulfuryl chloride or bromine), making them readily accessible. mdpi.com The reaction typically proceeds smoothly at room temperature, leading to the formation of bis(2-halovinyl) selenides in quantitative yields. researchgate.netnih.gov This approach is considered highly atom-economic; however, it yields halogen-substituted products, which may require a subsequent reduction step to obtain halogen-free divinyl selenides. nih.gov

A key feature of the addition of selenium dihalides to alkynes is its high degree of selectivity.

Stereoselectivity: The reaction proceeds stereoselectively as an anti-addition. researchgate.netnih.govresearchgate.net This means the two bromine or chlorine atoms and the selenium atom add to opposite faces of the alkyne triple bond. This anti-addition mechanism results exclusively in the formation of products with an (E)-configuration at the double bonds. researchgate.netnih.govnih.gov The mechanism is thought to involve the formation of a cyclic selenirenium ion intermediate, which is then attacked by a halide ion from the opposite side. researchgate.net

Regioselectivity: When the reaction involves terminal (mono-substituted) acetylenes, the addition is also regioselective. The addition follows an anti-Markovnikov pattern, where the selenium atom attaches to the terminal carbon, and the halogen attaches to the internal carbon of the original triple bond. mdpi.comresearchgate.netnih.gov

This predictable and high level of regio- and stereocontrol makes the electrophilic addition of selenium dihalides a powerful tool for the synthesis of specifically configured this compound derivatives. researchgate.net

Electrophilic Addition of Selenium Dihalides (SeCl₂, SeBr₂) to Alkynes

Preparation of Halogen-Substituted Divinyl Selenides

The synthesis of halogen-substituted divinyl selenides can be effectively achieved through the electrophilic addition of selenium dihalides to alkynes. This method has been developed for the efficient and stereoselective synthesis of (E,E)-bis(2-chlorovinyl) and (E,E)-bis(2-bromovinyl) selenides, which are obtained in high to quantitative yields. researchgate.netresearchgate.netresearchgate.net The reactions of selenium dichloride (SeCl₂) and selenium dibromide (SeBr₂) with alkynes typically proceed at room temperature via an anti-addition mechanism, resulting exclusively in products with (E)-stereochemistry. researchgate.netresearchgate.net

For example, bis(E-2-chloro-1-methyl-1-propenyl) selenide was synthesized by adding a solution of selenium dichloride in methylene chloride to a solution of 2-butyne in the same solvent, with the mixture being stirred for one hour at room temperature. nih.gov Similarly, reacting selenium dibromide with various dialkylacetylenes like 2-butyne, 3-hexyne, and 4-octyne yields the corresponding bis(E-2-bromovinyl) selenides in quantitative yields. nih.gov Selenium dichloride for these reactions can be freshly prepared in situ from elemental selenium and sulfuryl chloride. nih.gov

Another approach involves the direct halogenation of this compound. The reaction of this compound with an equimolar amount of sulfuryl chloride or bromine leads to halogenation at the selenium atom, forming divinylselenium dichloride and divinylselenium dibromide, respectively. researchgate.net The divinylselenium dibromide has been observed to undergo rearrangement into vinyl(1,2-dibromoethyl)-selenide. researchgate.net

Table 1: Synthesis of Halogen-Substituted Divinyl Selenides via Electrophilic Addition

| Alkyne Substrate | Selenium Reagent | Product | Stereochemistry | Yield |

|---|---|---|---|---|

| Acetylene | SeCl₂ / Se₂Cl₂ | (E,E)-bis(2-chlorovinyl) selenide | E,E | 95-98% researchgate.net |

| Acetylene | SeBr₂ | (E,E)-bis(2-bromovinyl) selenide | E,E | 95-98% researchgate.net |

| 2-Butyne | SeCl₂ | Bis(E-2-chloro-1-methyl-1-propenyl) selenide | E,E | Quantitative nih.gov |

| 3-Hexyne | SeBr₂ | Bis(E-2-bromo-1-ethyl-1-butenyl) selenide | E,E | Quantitative nih.gov |

Nucleophilic Addition of Selenide Species to Alkyne Substrates

In Situ Generation of Nucleophilic Selenium Species (e.g., from Elemental Selenium and NaBH₄)

A prevalent and convenient method for generating nucleophilic selenium species for synthesis involves the in situ reduction of elemental selenium. Sodium borohydride (NaBH₄) is commonly used as the reducing agent in a suitable solvent system. researchgate.netnih.gov The reaction of elemental selenium powder with NaBH₄ in an aqueous or alcoholic medium leads to the formation of sodium hydrogen selenide (NaHSe) or sodium selenide (Na₂Se). researchgate.netnih.gov

For instance, to synthesize pyrazinyl selenides, a colorless solution of NaHSe is obtained by carefully adding NaBH₄ in small portions to a suspension of ground selenium powder in ethanol under an inert atmosphere. nih.gov Similarly, for the synthesis of amide-functionalized divinyl selenides, sodium selenide is generated by adding an aqueous solution of NaBH₄ to a heated mixture of selenium and water. researchgate.net This in situ generation avoids the need to handle unstable or highly reactive selenium nucleophiles directly.

Regio- and Stereoselectivity in Product Formation (e.g., Predominant (Z,Z)-Isomer Formation)

The stereochemical outcome of the synthesis of divinyl selenides is highly dependent on the reaction mechanism. While the electrophilic addition of selenium halides to alkynes typically results in (E,E)-isomers via anti-addition researchgate.netresearchgate.net, the nucleophilic addition of selenide anions to activated alkynes often shows a different selectivity.

A notable example is the reaction of in situ generated sodium selenide with 3-trimethylsilyl-2-propynamides, which proceeds with high regio- and stereoselectivity to afford (Z,Z)-3,3′-selanediylbis(2-propenamides). researchgate.net This predominant formation of the (Z,Z)-isomer is a key feature of this synthetic route. Similarly, the reaction of selenium dichloride with propargylic alcohols also yields the (Z,Z)-isomer, demonstrating high stereospecificity where the hydroxyl group plays a directing role. researchgate.net This contrasts with the exclusive formation of (E)-isomers from the reaction of selenium dichloride and dibromide with simple dialkylacetylenes. researchgate.netnih.gov

Synthesis of Amide-Functionalized Divinyl Selenides from 2-Propynamides

An efficient method for the synthesis of divinyl selenides bearing amide functionalities has been developed using 3-trimethylsilyl-2-propynamides as substrates. researchgate.net The reaction of these propynamides with sodium selenide, generated in situ from elemental selenium and sodium borohydride, yields (Z,Z)-3,3′-selanediylbis(2-propenamides). researchgate.net

The reaction is typically performed by adding a solution of the 3-trimethylsilyl-2-propynamide in THF to a hot aqueous solution of the freshly prepared sodium selenide, followed by a brief period of reflux. researchgate.net This process results in both the addition of the selenide nucleophile and the desilylation of the substrate. Yields for this transformation are generally high, ranging from 76% to 93%. researchgate.net An unsymmetrical this compound featuring cyclic amide groups has also been synthesized through related methodologies. researchgate.net

Table 2: Synthesis of (Z,Z)-3,3′-selanediylbis(2-propenamides)

| 2-Propynamide Reactant | Solvent System | Reaction Conditions | Yield |

|---|---|---|---|

| 3-(trimethylsilyl)-N-phenyl-2-propynamide | THF/water (~3:1) | Reflux, 10 min | 91% researchgate.net |

| 3-(trimethylsilyl)-N-(4-methoxyphenyl)-2-propynamide | THF/water (~3:1) | Reflux, 10 min | 93% researchgate.net |

| 3-(trimethylsilyl)-N-(4-chlorophenyl)-2-propynamide | THF/water (~3:1) | Reflux, 10 min | 85% researchgate.net |

Other Synthetic Pathways

Beyond the methods described, the parent this compound can be synthesized directly from elemental selenium and acetylene. nih.gov One procedure involves heating elemental selenium and acetylene in an aqueous solution of potassium hydroxide with tin dichloride as a reducing agent at 105–115 °C under acetylene pressure (14 atm) in an autoclave, affording an 80% yield. nih.gov A modified, more efficient "green chemistry" method uses hydrazine hydrate as the reducing agent in an aqueous potassium hydroxide solution. This reaction proceeds at a lower temperature (70–80 °C) under 10–12 atm of acetylene pressure for 5 hours, providing this compound in a 91% yield without the need for organic extraction solvents. nih.gov

Additionally, reactions involving selenium tetrahalides with acetylene have been explored, which can afford (E,E)-bis(2-halovinyl) selenides and (E)-2-halovinyl 1,2,2-trihaloethyl selenides. researchgate.net

Wittig–Horner Reaction Approaches

The Wittig-Horner (or Horner-Wadsworth-Emmons) reaction is a widely used method for the synthesis of alkenes with high stereoselectivity. This reaction involves the condensation of a stabilized phosphonate carbanion with an aldehyde or ketone. For the synthesis of divinyl selenides, this approach typically utilizes a selenium-containing phosphonate reagent.

The general mechanism involves the deprotonation of a phosphonate ester by a base to form a nucleophilic carbanion. This carbanion then adds to an aldehyde, forming a betaine intermediate which subsequently eliminates a phosphate ester to yield the alkene. A key advantage of the Wittig-Horner reaction is that it usually affords the thermodynamically more stable (E)-alkene as the major product.

In the context of this compound synthesis, a bis(phosphonomethyl) selenide derivative can be employed as the key reagent. This selenium-containing diphosphonate can react with two equivalents of an aldehyde to construct the two vinyl groups attached to the selenium atom. This approach allows for the synthesis of symmetrical divinyl selenides with predominantly (E,E)-configuration nih.gov.

While specific detailed protocols for a wide range of substituted divinyl selenides via this method are not extensively documented in the readily available literature, the general principles of the Wittig-Horner reaction provide a viable and stereoselective route to these compounds. The reaction conditions would typically involve the use of a suitable base, such as sodium hydride or an alkoxide, in an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The choice of aldehyde would determine the substitution pattern on the resulting this compound.

Table 1: General Parameters for Wittig-Horner Synthesis of Divinyl Selenides

| Parameter | Description |

|---|---|

| Selenium Reagent | Bis(dialkylphosphonomethyl) selenide |

| Carbonyl Compound | Aldehyde (R-CHO) |

| Base | Sodium hydride (NaH), Sodium methoxide (NaOMe), Potassium tert-butoxide (KOtBu) |

| Solvent | Tetrahydrofuran (THF), Dimethylformamide (DMF) |

| Typical Product | (E,E)-Divinyl selenide |

Selenodecarboxylation Reactions

Selenodecarboxylation is a chemical transformation that involves the replacement of a carboxylic acid functional group with a selenyl group. This method has been successfully employed for the synthesis of vinyl selenides from α,β-unsaturated carboxylic acids, such as cinnamic acid derivatives researchgate.net. The reaction is typically promoted by an oxidizing agent, such as iodosobenzene diacetate, in the presence of a diselenide.

The proposed mechanism involves the formation of a selenium-containing intermediate from the carboxylic acid, followed by decarboxylation and the formation of the carbon-selenium bond. This methodology provides a route to vinyl selenides with moderate to excellent yields researchgate.net.

While the direct synthesis of this compound via a double selenodecarboxylation has not been extensively reported, this strategy could potentially be adapted. A hypothetical approach might involve a dicarboxylic acid precursor that could undergo a twofold selenodecarboxylation. Alternatively, a two-step sequence could be envisioned where a vinyl selenide, synthesized via selenodecarboxylation, is further functionalized to introduce a second vinyl group.

Table 2: Synthesis of Vinyl Selenides via Selenodecarboxylation of Cinnamic Acids

| Cinnamic Acid Derivative | Diorgano Diselenide | Promoter | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| Cinnamic acid | Diphenyl diselenide | Iodosobenzene diacetate | Acetonitrile | 30-60 | Moderate to Excellent |

| Substituted Cinnamic acids | Diphenyl diselenide | Iodosobenzene diacetate | Acetonitrile | 30-60 | Moderate to Excellent |

Data derived from studies on the synthesis of various vinyl selenides researchgate.net.

Photochemical Synthesis Techniques

Photochemical methods utilize light energy to initiate chemical reactions. In the context of organoselenium chemistry, photochemical approaches can be employed to generate highly reactive selenium-centered radicals from stable precursors like diaryl diselenides mdpi.com. These selenium radicals can then participate in addition reactions with unsaturated substrates such as alkynes to form vinyl selenides.

The general principle involves the homolytic cleavage of the Se-Se bond in a diselenide upon irradiation with UV or visible light. The resulting selenyl radical can then add to a carbon-carbon triple bond. A subsequent reaction, potentially involving another selenyl radical or a hydrogen abstraction step, would lead to the final vinyl selenide product.

The synthesis of this compound using this approach could be envisioned through the reaction of acetylene or a substituted alkyne with a selenium source under photochemical conditions. While the literature provides examples of various photochemical reactions involving selenium compounds, specific and detailed protocols for the high-yield synthesis of this compound itself are not prevalent mdpi.commdpi.com. However, the fundamental principles of photochemical radical addition reactions suggest its feasibility as a synthetic route.

Electrochemical Synthesis Methods

Electrochemical synthesis offers a powerful and often environmentally friendly alternative to traditional chemical methods. In the realm of organoselenium chemistry, electrochemical techniques can be utilized to generate reactive selenium species in situ, which can then react with suitable substrates to form carbon-selenium bonds.

A notable example is the direct synthesis of the parent this compound from elemental selenium and acetylene. This process is typically carried out in an autoclave under pressure. The reaction involves the electrochemical reduction of elemental selenium to generate selenide ions, which then nucleophilically attack acetylene molecules.

One reported procedure involves heating elemental selenium in an aqueous solution of potassium hydroxide and hydrazine hydrate under acetylene pressure. This method has been shown to produce this compound in high yield nih.gov. A similar earlier method utilized tin(II) chloride as a reducing agent in an aqueous potassium hydroxide solution, also affording a good yield of this compound nih.govresearchgate.net. These electrochemical or electrochemically-driven reductive methods provide a direct and efficient route to the parent this compound.

Table 3: Electrochemical Synthesis of this compound

| Selenium Source | Substrate | Reducing System | Solvent | Temperature (°C) | Pressure (atm) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|---|

| Elemental Selenium | Acetylene | KOH / Hydrazine hydrate | Water | 70-80 | 10-12 | 5 | 91 | nih.gov |

Reactivity and Advanced Chemical Transformations of Divinyl Selenide

Cross-Coupling Reaction Chemistry

Cross-coupling reactions are a cornerstone of modern synthetic chemistry, and divinyl selenide (B1212193) has proven to be a competent substrate in these transformations. Catalytic systems, particularly those based on iron and nickel, have been effectively employed to couple the vinyl moieties of divinyl selenide with various organometallic reagents.

The cross-coupling of this compound with Grignard reagents, catalyzed by either iron or nickel complexes, provides a direct route to functionalized alkenes. researchgate.netmdpi.comscielo.br These reactions are valued for their efficiency and the ability to proceed with retention of the double bond's configuration. scielo.br

Iron-catalyzed cross-coupling reactions often utilize iron(III) acetylacetonate (B107027) (Fe(acac)₃) as the catalyst. researchgate.netscielo.br The reaction proceeds effectively at room temperature, coupling divinyl selenides with various Grignard reagents to produce the corresponding alkenes in moderate to good yields. scielo.br For instance, the reaction of bis(3,5-dimethoxystyryl) selenide with (4-methoxyphenyl)magnesium bromide in the presence of catalytic Fe(acac)₃ afforded resveratrol (B1683913) trimethyl ether in a 57% yield. researchgate.netmdpi.com A notable aspect of this method is the need for a higher catalyst loading (around 20 mol%) for divinylic selenides compared to their monovinylic counterparts to achieve good yields. scielo.br

Nickel-catalyzed systems are also highly effective for these transformations. researchgate.netthieme-connect.de Catalysts such as nickel(II) chloride (NiCl₂) and its phosphine (B1218219) complexes facilitate the coupling of divinyl selenides with Grignard reagents. researchgate.netscispace.comnih.gov These reactions typically occur under mild conditions and demonstrate good yields. The choice of catalyst and reaction conditions can be tailored to the specific substrates involved. The general applicability of nickel catalysts extends to a range of alkyl and aryl Grignard reagents. nih.gov

Table 1: Examples of Iron- and Nickel-Catalyzed Cross-Coupling of Divinyl Selenides with Grignard Reagents

| This compound Derivative | Grignard Reagent | Catalyst | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Bis(3,5-dimethoxystyryl) selenide | (4-methoxyphenyl)magnesium bromide | Fe(acac)₃ | Resveratrol trimethyl ether | 57 | researchgate.net, mdpi.com |

| This compound (general) | Alkyl/Aryl-MgBr | Fe(acac)₃ | Functionalized alkene | Moderate to Good | scielo.br |

| This compound (general) | Alkyl/Aryl-MgBr | NiCl₂ | Functionalized alkene | Good | researchgate.net |

The direct coupling of divinyl selenides with terminal alkynes represents a powerful method for the synthesis of enynes, which are valuable intermediates in organic synthesis. While palladium-catalyzed Sonogashira couplings are common for many substrates, divinyl selenides have been reported to be inert under typical palladium-catalyzed conditions. mdpi.com However, the use of a nickel/copper co-catalytic system, specifically Ni(dppe)Cl₂ (where dppe is 1,2-bis(diphenylphosphino)ethane) combined with copper(I) iodide (CuI), has been shown to effectively catalyze the cross-coupling of divinyl chalcogenides with terminal acetylenes. mdpi.com This reaction proceeds with the retention of the initial configuration of the this compound, leading to the formation of the corresponding enynes. mdpi.com The development of such catalytic systems has expanded the synthetic utility of this compound, providing access to conjugated systems that were previously difficult to obtain from this precursor. mdpi.comresearchgate.net The use of copper catalysts, often in conjunction with other transition metals, is a well-established strategy for facilitating the coupling of selenium compounds with alkynes. beilstein-journals.orgacs.org

Cyclization and Heterocycle Formation Reactions

This compound is an excellent precursor for the synthesis of various selenium-containing heterocycles. Its two vinyl groups are suitably positioned to react with electrophilic reagents, leading to the formation of five- and six-membered ring systems.

The reaction of this compound with selenium dihalides (SeCl₂ and SeBr₂) is a key method for constructing novel selenium-containing heterocycles. chim.itirkinstchem.ruresearcher.liferesearchgate.netmdpi.com This transformation leads to the formation of heterocyclic systems containing two selenium atoms. The outcome of the reaction is highly dependent on the reaction conditions, particularly the temperature, which dictates the size of the resulting heterocyclic ring. chim.it

When this compound reacts with selenium dihalides at low temperatures, typically around -50 °C, the initial products are six-membered heterocycles known as 2,6-dihalo-1,4-diselenanes. chim.itscispace.comoulu.firesearchgate.net This reaction proceeds via an electrophilic addition of the selenium dihalide across the two double bonds of the this compound. scispace.com These 1,4-diselenane (B14740420) derivatives are considered the kinetic products of the reaction. However, these six-membered rings are often unstable and can readily undergo isomerization to more thermodynamically stable five-membered rings. scispace.comoulu.fi

Upon warming the reaction mixture from the low temperatures used to form the 1,4-diselenanes, or by performing the reaction at higher temperatures (e.g., 0 to 5 °C), a rearrangement occurs. chim.it The initially formed 2,6-dihalo-1,4-diselenanes undergo a ring contraction to yield five-membered 1,3-diselenolane (B14710151) derivatives. chim.itscispace.comresearchgate.netresearchgate.net This rearrangement is believed to proceed through a seleniranium cation intermediate. chim.itscispace.com The resulting 1,3-diselenolanes are the thermodynamically favored products. researcher.lifescispace.com Further transformation of these products, such as dehydrohalogenation, can lead to the formation of 1,3-diselenoles. chim.it

Table 2: Influence of Temperature on the Cyclization of this compound with Selenium Dihalides

| Reactant | Reagent | Temperature | Primary Product | Product Class | Reference |

|---|---|---|---|---|---|

| This compound | SeCl₂ / SeBr₂ | -50 °C | 2,6-Dihalo-1,4-diselenane | 1,4-Diselenane (Six-membered) | chim.it, scispace.com |

| This compound | SeCl₂ / SeBr₂ | 0 - 5 °C | Halogenated 1,3-diselenolane | 1,3-Diselenolane (Five-membered) | chim.it, scispace.com |

Reactions with Selenium Dihalides to Form Novel Selenium Heterocycles

Proposed Seleniranium Cation Intermediates in Rearrangements

The reactivity of this compound and its derivatives in various transformations is often rationalized through the formation of cyclic seleniranium cation intermediates. These three-membered ring species, containing a positively charged selenium atom, are proposed to be key transient species in rearrangement reactions. The high anchimeric assistance (neighboring group participation) of the selenium atom facilitates the formation of these cations, an effect noted to be significantly greater than that of sulfur. mdpi.comnih.gov

In the context of electrophilic additions of selenium dihalides to alkynes and alkenes, the formation of seleniranium (from alkenes) and selenirenium (from alkynes) intermediates is a widely accepted mechanistic postulate to explain the observed product distributions. researchgate.net For instance, the formation of thermodynamically stable Markovnikov products in the reaction of selenium dihalides with alkenes is often a result of the rearrangement of initially formed anti-Markovnikov kinetic products, a process mediated by a seleniranium intermediate. researchgate.netresearchgate.net

Specifically in reactions involving this compound, such as its cyclization with selenium dihalides, the mechanism is believed to involve the initial formation of halo-substituted 1,4-diselenanes. These can then undergo ring contraction through a seleniranium cation intermediate (structure 203 in the original literature) to form five-membered heterocyclic systems. chim.it Similarly, reactions of 2-(bromomethyl)-1,3-thiaselenole, a compound derived from divinyl sulfide (B99878) and selenium dibromide, are governed by the formation of an intermediate seleniranium cation, which dictates the outcome of subsequent nucleophilic attacks and rearrangements. nih.govmdpi.com These rearrangements can lead to either kinetically or thermodynamically controlled products, depending on the reaction conditions and the nature of the nucleophile. mdpi.com

Influence of Reaction Temperature on Product Distribution

Reaction temperature has been demonstrated to be a critical parameter that dictates the product distribution in the reactions of this compound, particularly in its cyclization with selenium dihalides. The synthesis of various selenium-containing heterocycles from this compound can be steered towards different products by carefully controlling the thermal conditions of the reaction.

A notable example is the reaction of this compound with selenium dibromide (SeBr₂). At a lower temperature of -20 °C, the reaction yields 2,6-dibromo-1,4-diselenane. However, when the reaction temperature is raised to 20 °C, a rearrangement occurs, leading to the formation of 4-bromo-2-bromomethyl-1,3-diselenolane. chim.it This transformation underscores the temperature-dependent stability of the initial six-membered ring product, which can rearrange to a five-membered ring system. The proposed mechanism for this rearrangement involves the formation of a seleniranium cation intermediate. chim.it

The influence of temperature is also significant in the synthesis of divinyl selenides themselves. For example, in the preparation of (Z,Z)-1,2-bis(4-methoxyphenyl)ethenyl selenide from the corresponding alkyne, a higher temperature (90 °C) was required to achieve a good yield, indicating that the electronic nature of the substituents and the reaction temperature are interdependent factors controlling the reaction outcome. mdpi.com Conversely, for other substrates, increasing the temperature from 60 °C to 80 °C resulted in a lower yield, suggesting that optimal temperature conditions are specific to the substrate and desired product. mdpi.com

| Reactant | Reagent | Temperature (°C) | Major Product | Reference |

| This compound | SeBr₂ | -20 | 2,6-Dibromo-1,4-diselenane | chim.it |

| This compound | SeBr₂ | 20 | 4-Bromo-2-bromomethyl-1,3-diselenolane | chim.it |

| 1-ethynyl-4-methoxybenzene | Se, NaBH₄ | 90 | (Z,Z)-1,2-bis(4-methoxyphenyl)ethenyl selenide | mdpi.com |

| Phenylacetylene | Se, NaBH₄ | 60 | (Z,Z)- and (Z,E)-1,2-diphenylethenyl selenide | mdpi.com |

| Phenylacetylene | Se, NaBH₄ | 80 | Lower yield of 1,2-diphenylethenyl selenide | mdpi.com |

Oxidation and Reduction Chemistry

Reduction of Divinyl Selenoxide to this compound

The selenium atom in divinyl selenoxide can be readily reduced back to the selenide oxidation state. This reduction is effectively accomplished by treatment with sulfur-based nucleophiles (S-nucleophiles). researchgate.net The process allows for the regeneration of this compound from its oxidized form, highlighting the reversible nature of the Se(II)/Se(IV) redox couple in this class of compounds. This reactivity is characteristic of selenoxides and provides a method for their conversion back to the corresponding selenides.

Halogenation at the Selenium Atom

Synthesis of Divinylselenium Dihalides (e.g., Dichloride, Dibromide)

This compound undergoes halogenation directly at the selenium atom upon reaction with elemental halogens or other halogenating agents, leading to the formation of divinylselenium dihalides. These compounds feature a tetracoordinate selenium(IV) center.

The reaction of this compound with an equimolar quantity of bromine (Br₂) results in the formation of divinylselenium dibromide. researchgate.net Similarly, treatment with sulfuryl chloride (SO₂Cl₂), which serves as a source of chlorine, yields divinylselenium dichloride. researchgate.net These reactions represent an oxidative addition to the selenium atom.

It is important to note that divinylselenium dihalides can be reactive intermediates. For example, divinylselenium dibromide has been observed to undergo a rearrangement to produce vinyl(1,2-dibromoethyl)selenide. researchgate.net Furthermore, divinylselenium dichloride can be hydrolyzed back to this compound. researchgate.net The synthesis and isolation of these dihalides can be challenging due to their potential for subsequent reactions, such as the transfer of chlorine to one of the double bonds, as seen in the reactions of selenium tetrachloride with propargyl alcohols which are proposed to form divinylselenium dichloride intermediates. thieme-connect.com

| Reactant | Halogenating Agent | Product | Reference |

| This compound | Bromine (Br₂) | Divinylselenium dibromide | researchgate.net |

| This compound | Sulfuryl chloride (SO₂Cl₂) | Divinylselenium dichloride | researchgate.net |

Halogen Migration and Rearrangement Phenomena

The reactivity of this compound with halogens and their compounds can lead to complex rearrangement phenomena. For instance, the reaction of this compound with selenium dibromide (SeBr₂) at 20°C results in the formation of a five-membered heterocycle, 1,3-diselenole. chim.it The proposed mechanism for this transformation involves an initial formation of a halo-substituted 1,4-diselenane intermediate. chim.it This six-membered ring is unstable and undergoes a ring contraction. This contraction proceeds through a seleniranium cation intermediate, which ultimately leads to the more stable five-membered 1,3-diselenole structure after dehydrobromination. chim.it

Analogous spontaneous rearrangements are observed in related vinyl chalcogenides. The addition of selenium dibromide to divinyl sulfide initially forms 2,6-dibromo-1,4-thiaselenane. researchgate.net However, this compound readily undergoes a spontaneous rearrangement even at low temperatures, converting from the six-membered thiaselenane into the five-membered 5-bromo-2-bromomethyl-1,3-thiaselenolane. researchgate.net This product can then undergo further spontaneous dehydrobromination. researchgate.net Similarly, (E,E)-bis(2-halovinyl) selenium dihalides exhibit a spontaneous rearrangement characterized by the migration of a halogen atom from the selenium atom to one of the double bonds. researchgate.net

Reactions with Secondary Phosphine Chalcogenides

This compound undergoes addition reactions with secondary phosphine chalcogenides, such as secondary phosphine sulfides and selenides. researchgate.netacs.org These reactions typically proceed under free-radical initiation conditions, which can be achieved using azobisisobutyronitrile (AIBN) or UV irradiation. researchgate.net The addition is highly regioselective, yielding exclusively the anti-Markovnikov products. researchgate.net

The reaction can be controlled to produce either monoadducts or diadducts depending on the stoichiometry of the reactants. When this compound is reacted with an equimolar amount of a secondary phosphine chalcogenide, the primary product is the monoadduct. Using a two-fold excess of the phosphine chalcogenide leads to the formation of the diadduct. researchgate.net

Table 1: Reaction of this compound with Secondary Phosphine Chalcogenides researchgate.net

| Secondary Phosphine Chalcogenide | Molar Ratio (this compound : Phosphine) | Initiator | Product Type |

| Diphenylphosphine sulfide | 1 : 1 | AIBN | Monoadduct |

| Diphenylphosphine sulfide | 1 : 2 | AIBN | Diadduct |

| Diphenylphosphine selenide | 1 : 1 | UV light | Monoadduct |

| Diphenylphosphine selenide | 1 : 2 | UV light | Diadduct |

| Dicyclohexylphosphine sulfide | 1 : 2 | AIBN | Diadduct |

This free-radical addition represents an efficient method for synthesizing new organoselenium-phosphorus compounds. The process is part of a broader class of reactions known as the Pudovik reaction, which involves the addition of organophosphorus compounds with a labile P-H bond to unsaturated systems. acs.org

Reactivity with Selenourea (B1239437)

The reaction between this compound and selenourea has been investigated as a method for synthesizing selenium-containing heterocyclic compounds. researchgate.netresearchgate.net This reaction provides a pathway to novel heterocyclic systems incorporating both selenium and nitrogen atoms. The specific products and reaction mechanisms are subjects of detailed study within organoselenium chemistry. researchgate.net Selenourea, a key reagent in this transformation, is a well-established compound in the synthesis of various selenium-containing molecules. sigmaaldrich.com

Spectroscopic and Computational Characterization of Divinyl Selenide

Conformational Analysis and Molecular Structure

Theoretical and experimental studies have revealed that divinyl selenide (B1212193) is not a rigid, planar molecule but exists as an equilibrium mixture of several nonplanar conformers.

Computational studies, corroborated by experimental data, indicate that divinyl selenide exists as an equilibrium mixture of three primary nonplanar conformers. nih.gov The most stable and preferred conformer is the syn-s-cis-s-trans form. nih.govresearchgate.net In addition to this major conformer, two minor, less stable conformers, anti-s-trans-s-trans and syn-s-trans-s-trans, are also present in the equilibrium mixture. nih.govresearchgate.net The terms s-cis and s-trans refer to the arrangement of the conjugated double bonds around the intervening single bond, describing synperiplanar and antiperiplanar conformations, respectively. iupac.orgucalgary.ca These findings highlight the marked stereochemical complexity arising from the internal rotation of the vinyl groups. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly focusing on the ⁷⁷Se isotope, has been a powerful tool for probing the electronic environment, stereochemistry, and dynamic behavior of this compound and its derivatives.

⁷⁷Se-NMR spectroscopy provides a wide chemical shift range, making it highly sensitive to the local electronic structure around the selenium atom. huji.ac.ilorganicchemistrydata.org The chemical shifts and, more specifically, the spin-spin coupling constants between the ⁷⁷Se nucleus and protons (¹H) are particularly informative. nih.gov Experimental measurements of ⁷⁷Se-¹H spin-spin coupling constants, in conjunction with theoretical calculations, have been crucial in validating the conformational models of this compound. nih.gov The magnitude of these coupling constants, which can occur over one to five bonds, is dependent on the dihedral angles and the orientation of the selenium lone pairs, providing a sensitive probe of molecular geometry. huji.ac.ilresearchgate.net

The stereochemical behavior of this compound, specifically the internal rotation of its vinyl groups, has been effectively elucidated through the analysis of ⁷⁷Se-¹H spin-spin coupling constants. nih.gov The variation in these coupling constants reflects the different spatial arrangements of the coupled nuclei in the various conformers. nih.gov This demonstrates a distinct stereochemical dependence of the coupling pathways on the geometry of the molecule, offering a valuable method for studying the conformational dynamics of unsaturated organoselenium compounds. nih.govresearchgate.net

NMR spectroscopy, including ¹H, ¹³C, and ⁷⁷Se nuclei, is extensively used to characterize the structure of functionalized this compound derivatives and to identify intermediates in their reactions. researchgate.netbeilstein-journals.org For instance, in the synthesis of functionalized divinyl selenides, ¹H NMR can be used to determine the stereochemistry, such as the Z-configuration, through NOESY experiments. researchgate.net The ⁷⁷Se NMR chemical shifts are also reported for various derivatives, including those formed in reactions with sulfenyl halides or in the synthesis of novel heterocyclic systems containing selenium. beilstein-journals.orgnih.gov The technique is invaluable for confirming the structures of products from reactions such as the addition of selenium dihalides to alkynes, providing detailed information on the resulting bis(E-2-halovinyl) selenides. mdpi.com

Below is an interactive table summarizing the NMR data for selected this compound derivatives.

| Compound/Derivative | Nucleus | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Notes | Reference |

| This compound | ⁷⁷Se | Not specified in search results | ¹J(Se,C), ²J(Se,H), ³J(Se,H) are key parameters | Conformational analysis relies on these couplings. | nih.gov |

| Bis[(Z)-2-chloro-1-(hydroxymethyl)ethenyl] selenide | ¹H | 3.62 (br s, 2H, OH), 4.46 (d, 4H), 6.55 (t, 2H) | J=1.1 Hz (d), J=1.1 Hz (t) | Characterization of a functionalized derivative. | researchgate.net |

| Bis(E-2-chloro-1,2-dimethylvinyl) selenide | ¹³C | 23.7, 26.3, 121.8, 130.7 | J(C,Se) = 106.4 Hz (for CSe) | Characterization after addition to an alkyne. | mdpi.com |

| Bis(E-2-bromo-1,2-dimethylvinyl) selenide | ¹³C | 27.1, 29.2, 121.9, 123.7 | J(C,Se) = 107.5 Hz (for CSe) | Characterization after addition to an alkyne. | mdpi.com |

| 3-(Vinylselanyl)-2H,3H- researchgate.netsemanticscholar.orgthiazino[2,3,4-ij]quinolin-4-ium chloride | Not specified | Not specified | Not specified | Product of reaction with 8-quinolinesulfenyl chloride. | nih.gov |

Quantum Chemical Calculations

Quantum chemical calculations serve as a powerful tool for elucidating the electronic structure, reactivity, and spectroscopic properties of molecules like this compound. These computational methods allow for the investigation of phenomena that are difficult to observe experimentally, providing detailed insights into reaction mechanisms and molecular characteristics.

Quantum chemical calculations, particularly using Density Functional Theory (DFT), have been instrumental in understanding the complex reaction pathways involving selenium compounds. researchgate.net These theoretical studies provide a framework for predicting and explaining the outcomes of chemical reactions.

For instance, the mechanism of nucleophilic substitution reactions involving organoselenium compounds has been elucidated through computational analysis. In the reaction of 2-bromomethyl-1,3-thiaselenole, which can be synthesized from divinyl sulfide (B99878) and selenium dibromide, quantum chemical calculations have been pivotal. mdpi.comnih.gov These studies revealed that the reaction proceeds through the formation of an intermediate seleniranium cation. mdpi.comnih.gov The potential energy surface of the reaction can be mapped out, identifying transition states and intermediates. nih.gov

Computational analysis helps to predict which reaction pathway is kinetically or thermodynamically favored. For example, in the reaction of 2-bromomethyl-1,3-thiaselenole with 1,3-benzothiazole-2-thiol, calculations showed that the kinetically preferable channel involves a nucleophilic attack of the thiolate anion on the selenium atom of the seleniranium cation. nih.gov This leads to the opening of the ring and the formation of (Z)-2-[(1,3-benzothiazol-2-ylsulfanyl)selanyl]ethenyl vinyl sulfide. mdpi.comresearchgate.net Subsequent intramolecular rearrangements leading to more stable heterocyclic products have also been modeled, demonstrating the power of these calculations to trace multi-step reaction sequences. nih.govresearchgate.net

Furthermore, theoretical models have been applied to understand the addition of selenium dihalides to unsaturated bonds, a fundamental reaction in organoselenium chemistry. researchgate.net Calculations for the reaction of selenium dichloride with acetylene (B1199291) show a highly stereoselective anti-addition process. researchgate.net Similarly, studies on the addition of selenium dihalides to vinyl ethers indicate a two-step mechanism via a seleniranium intermediate, with the high selectivity of the reaction being governed by a combination of charge and orbital factors. researchgate.net These computational insights are crucial for developing synthetic methods that yield specific products with high efficiency. mdpi.com

Table 1: Investigated Reaction Pathways Using Quantum Chemical Calculations

| Reactants | Computational Method | Key Findings | Reference |

|---|---|---|---|

| 2-Bromomethyl-1,3-thiaselenole + 1,3-Benzothiazole-2-thiol | B3LYP/6-311+G(d,p) | Reaction proceeds via a seleniranium cation intermediate; kinetic and thermodynamic products identified. | mdpi.com, nih.gov |

| Selenium Dichloride + Acetylene | Not Specified | Reaction proceeds with high stereoselectivity as an anti-addition. | researchgate.net |

| Selenium Dichloride + Divinyl Sulfide | Not Specified | Leads to the formation of 2,6-dichloro-1,4-thiaselenane, which rearranges to 5-chloro-2-chloromethyl-1,3-thiaselenolane. | researchgate.net |

| Selenium Dihalides + Vinyl Ethers | B3LYP/6-311+G(d,p) | Two-step mechanism through a seleniranium intermediate; high selectivity explained by charge and orbital factors. | researchgate.net |

Computational chemistry provides essential data on the thermodynamic stability of reactants, intermediates, transition states, and products. This analysis is critical for understanding reaction feasibility and product distribution. By calculating properties such as Gibbs free energy (ΔG) and enthalpy (ΔH), researchers can predict the spontaneity and equilibrium position of a reaction.

In the study of the reaction between 2-bromomethyl-1,3-thiaselenole and 1,3-benzothiazole-2-thiol, quantum chemical calculations were performed to analyze the thermodynamic characteristics of the multi-channel interaction. nih.govresearchgate.net The calculations helped to distinguish between the kinetically controlled product, formed through the pathway with the lowest activation energy, and the thermodynamically controlled product, which is the most stable species. researchgate.net For example, the formation of 2-(2,3-dihydro-1,4-thiaselenin-2-ylsulfanyl)-1,3-benzothiazole is followed by a rearrangement to the more thermodynamically stable five-membered heterocycle, 2-[(1,3-thiaselenol-2-ylmethyl)sulfanyl]-1,3-benzothiazole. researchgate.net

The disproportionation of an intermediate, (Z)-2-[(1,3-benzothiazol-2-ylsulfanyl)selanyl]ethenyl vinyl sulfide, into two symmetrical products was also studied thermodynamically. nih.gov Such analyses are vital for optimizing reaction conditions to favor the desired product. The experimental findings from these studies have shown good agreement with the thermodynamic data obtained from quantum chemical calculations. nih.gov

Table 2: Calculated Thermodynamic Data for a Reaction Intermediate Rearrangement

| Process | Computational Method | Calculated Parameter | Value | Interpretation | Reference |

|---|---|---|---|---|---|

| Intramolecular Rearrangement (4 → 5) | B3LYP/6-311+G(d,p) | Gibbs Free Energy of Activation (ΔG‡) | 26.6 kcal/mol | High energy barrier, suggesting the reaction is slow without a catalyst. | nih.gov |

| Intramolecular Rearrangement (4 → 5) | B3LYP/6-311+G(d,p) | Gibbs Free Energy of Reaction (ΔG) | -13.2 kcal/mol | Product (5) is thermodynamically more stable than the reactant (4). | nih.gov |

Note: Compound numbers (4) and (5) refer to 2-(2,3-dihydro-1,4-thiaselenin-2-ylsulfanyl)-1,3-benzothiazole and 2-[(1,3-thiaselenol-2-ylmethyl)sulfanyl]-1,3-benzothiazole, respectively, as defined in the source literature. nih.gov

For heavier elements like selenium, the velocities of core electrons are a significant fraction of the speed of light, necessitating the inclusion of relativistic effects in quantum chemical models for accurate predictions. rsc.orgnih.gov These effects can significantly influence calculated properties, such as NMR spin-spin coupling constants. rsc.orgnih.gov

Relativistic corrections are broadly categorized into scalar relativistic effects (which include mass-velocity and Darwin corrections) and spin-orbit coupling. nih.gov For one-bond spin-spin coupling constants involving selenium, ¹J(Se,X), scalar relativistic effects are dominant. nih.gov These corrections can be substantial, accounting for a large percentage of the final calculated value and are crucial for achieving good agreement between theoretical and experimental data. nih.gov

Various computational methods are employed to incorporate these effects. For instance, relativistic corrections can be evaluated at the Density Functional Theory (DFT) or Random Phase Approximation (RPA) levels and then added to higher-level calculations like the Second-Order Polarization Propagator Approach (SOPPA). nih.gov Another approach is the use of the Zero-Order Regular Approximation (ZORA), which has been shown to be effective in calculations of ¹²⁵Te-¹H coupling constants in analogous tellurium compounds, suggesting its applicability to selenium systems as well. rsc.org The inclusion of these effects is paramount for the reliable computational study of organoselenium compounds. rsc.orgnih.gov

Table 3: Impact of Relativistic Effects on Calculated Spin-Spin Coupling Constants

| Coupling Constant Type | Finding | Significance | Reference |

|---|---|---|---|

| ¹J(Se,X) | Relativistic corrections can constitute up to 60-70% of the total value. | Essential for accurate prediction and agreement with experimental data. | nih.gov |

| ¹J(Se,Se) | Relativistic effects can reach almost 170% of the total value. | Demonstrates the profound impact on heavier atom couplings. | nih.gov |

| ¹²⁵Te-¹H (in Divinyl Telluride) | Relativistic effects calculated with ZORA at the DFT-B3LYP level significantly improve accuracy. | Highlights the importance of relativistic models for heavy chalcogen vinyl compounds. | rsc.org |

X-ray Diffraction Studies of this compound Derivatives

Single-crystal X-ray diffraction is an essential technique for the unambiguous determination of the three-dimensional structure of crystalline compounds. It provides precise information on bond lengths, bond angles, and stereochemistry. This method has been widely applied to characterize various derivatives of this compound, confirming structures proposed by other spectroscopic methods and revealing subtle stereochemical details. irkinstchem.ru

For example, X-ray diffraction analysis has been used to study the products of reactions involving selenium dihalides with alkenes and alkynes, which can lead to substituted divinyl selenides or related cyclic structures. mdpi.com In one study, the reaction of selenium dibromide with cyclopentene, followed by halogenation, yielded a crystalline product, dichloro[bis(2-bromocyclopentyl)]-λ⁴-selane, whose structure was confirmed by X-ray diffraction. mdpi.com

The structures of novel (Z,Z)-bis(3-amino-3-oxo-1-propenyl) selenides, which are functionalized this compound derivatives, were successfully elucidated using single-crystal X-ray diffraction. mdpi.com This analysis confirmed the (Z,Z)-stereochemistry of the double bonds, a result of the stereoselective synthesis method. The molecular structures obtained from X-ray data provide concrete evidence for the outcomes of these synthetic reactions. mdpi.com The results of structural studies on various this compound derivatives and related compounds are frequently discussed in the literature, underpinning the development of organoselenium chemistry. mdpi.comresearchgate.netresearchgate.net

Table 4: Examples of this compound Derivatives Characterized by X-ray Diffraction

| Compound | Key Structural Finding | Reference |

|---|---|---|

| (Z,Z)-Bis(3-(diethylamino)-3-oxo-1-propenyl) selenide | Confirmed the (Z,Z)-stereochemistry of the double bonds relative to the selenium atom. | mdpi.com |

| (Z,Z)-Bis(3-oxo-3-(piperidin-1-yl)prop-1-en-1-yl) selenide | Elucidated the complete molecular geometry, including bond lengths and angles. | mdpi.com |

| Dichloro[bis(2-bromocyclopentyl)]-λ⁴-selane | Determined the structure of the tetravalent selenium product derived from a reaction with a cyclic alkene. | mdpi.com |

Advanced Research Applications and Functional Aspects of Divinyl Selenide

Precursor in Complex Organic Synthesis

The utility of divinyl selenide (B1212193) as a synthon is particularly evident in its application to construct complex molecular architectures. It provides a platform for introducing carbon-carbon double bonds with a high degree of control, enabling the synthesis of diverse and important organic compounds.

Divinyl selenide derivatives are effective precursors for the synthesis of stilbenoids, a class of polyphenolic compounds known for their significant biological activities. researchgate.netmdpi.com A notable application is in the synthesis of resveratrol (B1683913) and its analogues. researchgate.netresearchgate.net Researchers have developed efficient protocols where appropriately substituted (Z,Z)-divinyl selenides are prepared through the regio- and stereoselective hydroselenation of aryl alkynes. nih.govnih.gov

In a key synthetic step, a this compound derivative, such as bis(3,5-dimethoxystyryl) selenide, can undergo an iron-catalyzed cross-coupling reaction with a Grignard reagent. nih.gov For instance, the reaction with (4-methoxyphenyl)magnesium bromide in the presence of an iron catalyst like Fe(acac)₃ yields resveratrol trimethyl ether, a valuable methoxylated analogue of resveratrol. researchgate.netnih.govnih.gov This synthetic strategy demonstrates the role of this compound as a crucial intermediate, enabling the construction of the characteristic stilbene (B7821643) backbone. nih.gov

| This compound Precursor | Grignard Reagent | Catalyst | Product | Yield |

| bis(3,5-dimethoxystyryl) selenide | (4-methoxyphenyl)magnesium bromide | Fe(acac)₃ | Resveratrol trimethyl ether | 57% nih.govnih.gov |

Divinyl selenides are highly valued as synthons for creating both conjugated and isolated olefinic systems with precise control over the geometry of the double bonds. nih.gov The synthesis of divinyl selenides can be tailored to produce specific stereoisomers, which is crucial for subsequent transformations. For example, a simple and efficient method involves the regio- and stereoselective addition of sodium selenide species to aryl alkynes, which selectively yields (Z,Z)-divinyl selenides. nih.govnih.gov

This stereochemical integrity can be transferred to the final product. The versatility of these intermediates is highlighted in stereoconservative reactions, such as the coupling of in situ generated vinyl selenide anions with bromo styrenes to form divinyl selenides of a specific configuration. nih.gov This control is fundamental in organic synthesis, where the stereochemistry of a molecule dictates its function and properties.

| Reaction Type | Key Feature | Outcome |

| Hydroselenation of aryl alkynes | Regio- and stereoselective addition | Predominantly (Z,Z)-divinyl selenides nih.gov |

| Coupling with bromo styrenes | Stereoconservative reaction | Controlled (E,E)- or (Z,Z)-isomers nih.gov |

The reactivity of the vinyl groups in this compound makes it a versatile synthon for a wide array of functionalized molecules. mdpi.comresearchgate.net Vinyl selenides, in general, are established intermediates for producing functionalized alkenes, ketones, (Z)-allyl alcohols, unsaturated aldehydes, and enyne derivatives. mdpi.comresearchgate.netresearchgate.net

Specific transformations involving this compound derivatives include:

Functionalized Alkenes: Iron- or nickel-catalyzed cross-coupling reactions with Grignard reagents are a powerful method for synthesizing functionalized alkenes with controlled stereochemistry. nih.gov

Enyne Derivatives: The direct coupling of vinyl selenides with terminal alkynes, often catalyzed by a nickel/CuI system, proceeds with retention of the double bond's configuration to afford (Z)- or (E)-enyne derivatives in good yields. researchgate.net

Ketones, Allyl Alcohols, and Aldehydes: As versatile vinylating agents, intermediates derived from this compound can be transformed into various carbonyl compounds and alcohols through established synthetic routes in organoselenium chemistry. mdpi.comresearchgate.net

Role in Materials Science Research

The incorporation of selenium into molecular structures can impart unique properties, making this compound a compound of interest in materials science. It serves as a building block for selenium-containing polymers and heterocycles, which are explored for advanced applications.

Selenium-containing polymers are known to exhibit distinctive optical and electrical characteristics, such as high refractive indices and photoconductivity. rsc.org this compound, as a potential monomer or precursor, is a candidate for creating new materials with tailored electronic properties. researchgate.net The presence of the selenium atom in a polymer backbone can significantly influence its electronic structure and, consequently, its physical properties. Research in this area focuses on synthesizing novel polymers and characterizing their potential for use in optical and electronic devices. rsc.org

This compound is a direct precursor for the synthesis of certain selenium-containing heterocycles. nih.gov For example, it can react with selenium dichloride to form novel selenium-based heterocyclic systems. nih.gov The development of synthetic protocols for chalcogen heterocycles is an active area of research due to their potential applications in medicinal chemistry and materials science. rsc.orgacs.org

Furthermore, the vinyl groups of this compound allow it to be used in polymerization reactions. The incorporation of selenium into polymer chains is a strategy for developing materials with high refractive indices, redox-responsive behaviors, and potential for use as selective metal adsorbents. rsc.orgmdpi.com The ability to create selenium-containing polymers from accessible precursors like this compound is valuable for designing next-generation functional materials. researchgate.net

Catalytic and Enzyme Mimetic Activity Studies

This compound and its derivatives have emerged as subjects of significant interest in the field of enzyme mimetics, particularly for their ability to replicate the catalytic activity of the selenoenzyme glutathione (B108866) peroxidase (GPx). This enzyme is a crucial component of cellular antioxidant defense systems, responsible for the reduction of harmful hydroperoxides. The investigation into the GPx-like activity of this compound provides insights into the design of novel synthetic antioxidants.

Research has demonstrated that this compound exhibits notable glutathione peroxidase-like activity. In comparative studies, unsubstituted this compound was found to have the highest activity among a series of related compounds, including bis(2-halovinyl) selenides. The GPx-like activity of these compounds was evaluated using a model reaction involving the oxidation of dithiothreitol (B142953) by tert-butyl hydroperoxide. The findings from these studies are summarized in the table below.

| Compound | Relative GPx-Like Activity |

| This compound | Highest |

| Bis(2-bromovinyl) selenides | Moderate to High |

| Bis(2-chlorovinyl) selenides | Lower |

The data indicates a clear structure-activity relationship, where the presence of electronegative halogen atoms on the vinyl groups diminishes the catalytic efficacy. Specifically, the activity of bis(2-bromovinyl) selenides is generally greater than that of their chloro-analogues. This trend is attributed to the electron density on the selenium atom; the less electronegative bromine atom leads to a higher electron density on the selenium, enhancing its catalytic function in the GPx mimicry. In contrast, the more electronegative chlorine atom reduces the electron density on the selenium, thereby decreasing its catalytic activity. Unsubstituted this compound, lacking any electron-withdrawing halogens, presents the most electron-rich selenium center and consequently, the highest activity in this series. mdpi.com

The catalytic cycle of this compound and its derivatives in mimicking glutathione peroxidase involves a series of oxidation and reduction steps centered on the selenium atom. While the precise intermediates for this compound itself are a subject of ongoing investigation, a proposed general mechanism for this class of compounds offers significant insights.

The proposed catalytic cycle is initiated by the oxidation of the this compound by a hydroperoxide (ROOH), leading to the formation of a reactive selenoxide intermediate. This species then reacts with a thiol, such as dithiothreitol (DTT) in the model system, which represents the biological substrate glutathione. This interaction is thought to form a transient heterocyclic intermediate. The subsequent decomposition of this intermediate yields the oxidized thiol (disulfide) and regenerates the original this compound, allowing it to participate in another catalytic cycle. mdpi.com

A simplified representation of this proposed catalytic cycle is as follows:

Oxidation: this compound + ROOH → Divinyl Selenoxide + ROH

Reaction with Thiol: Divinyl Selenoxide + 2 R'SH → this compound + R'S-SR' + H₂O

This proposed mechanism highlights the central role of the selenium atom's ability to cycle between different oxidation states, a key feature of the native glutathione peroxidase enzyme. The electron-donating nature of the vinyl groups in this compound is believed to facilitate the initial oxidation step, contributing to its superior catalytic activity compared to its halogenated derivatives. mdpi.com

Future Directions and Emerging Trends in Divinyl Selenide Research

Development of Environmentally Sustainable Synthetic Methodologies

A major trend in modern chemistry is the development of "green" synthetic protocols that minimize waste, reduce energy consumption, and avoid hazardous reagents. For divinyl selenide (B1212193), this involves moving away from traditional methods that may require harsh conditions or toxic solvents.

Catalytic Processes: Iron-catalyzed cross-coupling reactions have been successfully employed using divinyl selenide derivatives as precursors for the synthesis of valuable compounds like resveratrol (B1683913) trimethyl ether. mdpi.com This highlights the potential for using earth-abundant and non-toxic metals in catalytic systems involving this compound. researchgate.net Nickel-catalyzed coupling reactions have also been explored for similar transformations. mdpi.com The development of novel catalytic systems, potentially using copper or other transition metals, remains an active area of research for constructing both symmetrical and unsymmetrical divinyl selenides. researchgate.net

Emerging Green Methodologies: While specific examples for this compound are still emerging, broader trends in organoselenium chemistry point towards the adoption of several sustainable techniques. researchgate.net

Flow Chemistry: Continuous flow processes offer enhanced safety, better reaction control, and easier scalability compared to batch synthesis. Their application to this compound synthesis could lead to more efficient and reproducible production.

Electrosynthesis: Electrochemical methods can replace chemical oxidants or reductants, offering a greener alternative for generating reactive selenium species required for synthesis.

Mechanochemistry: This solvent-free approach uses mechanical force (e.g., ball-milling) to initiate chemical reactions. nih.govresearchgate.net It has been applied to the synthesis of various organoselenium compounds and represents a promising avenue for the environmentally friendly production of this compound. researchgate.net

Photochemistry: Light-induced reactions, often mediated by photocatalysts, can provide access to unique reaction pathways under mild conditions, potentially enabling novel syntheses of this compound and its derivatives. nih.gov

One successful green approach involves the regio- and stereoselective addition of sodium selenide to aryl alkynes using polyethylene (B3416737) glycol (PEG-400) as a recyclable, non-toxic solvent. researchgate.net Another method utilizes water as the reaction medium, significantly improving the environmental profile of the synthesis. mdpi.com

| Methodology | Description | Key Advantages | Relevance to this compound |

|---|---|---|---|

| Catalytic Processes (Fe, Ni) | Use of transition metal catalysts to facilitate cross-coupling reactions. | High efficiency, selectivity, use of earth-abundant metals. | Used as a precursor in Fe-catalyzed synthesis of resveratrol derivatives. mdpi.com |

| Green Solvents (PEG-400, Water) | Replacing traditional volatile organic compounds with environmentally benign solvents. | Reduced toxicity, potential for solvent recycling, improved safety. | Demonstrated for the synthesis of (Z,Z)-divinyl selenides. researchgate.netmdpi.com |

| Mechanochemistry | Solvent-free synthesis using mechanical energy to drive reactions. | Eliminates solvent waste, reduces energy consumption, can enable new reactivity. | An emerging technique for general organoselenium compound synthesis. researchgate.netresearchgate.net |

| Photochemistry | Using light to initiate and control chemical reactions. | Mild reaction conditions, high selectivity, access to unique reactive intermediates. | A promising future direction for novel this compound synthesis. researchgate.netnih.gov |

Exploration of Novel Reactivity and Rearrangement Patterns

Research into the fundamental reactivity of this compound continues to uncover new and synthetically useful transformations. The reaction of this compound with selenium dihalides, for instance, leads to the formation of 2,6-dihalo-1,4-diselenanes. These heterocyclic products can subsequently undergo spontaneous rearrangement to form thermodynamically more stable 1,3-diselenolanes. researchgate.net This reactivity provides a pathway to complex selenium-containing heterocycles from a simple precursor.

Analogous systems, such as 1,1-divinyl-cyclopropanes, are known to undergo a rich variety of thermal and radical-initiated rearrangement reactions, including vinylcyclopropane and Cope rearrangements. nih.govnih.gov The exploration of similar sigmatropic rearrangements and pericyclic reactions in this compound and its derivatives is a promising area for discovering novel molecular scaffolds. Furthermore, the reaction of selenium dioxide with 1,3-dienes to form diols via a [4+2] cycloaddition followed by C-Se bond oxidation suggests that the vinyl groups in this compound could participate in similar unprecedented cycloaddition chemistry. nih.gov

Advanced Spectroscopic and Structural Characterization Techniques

A thorough understanding of the structure and properties of this compound is crucial for its development and application. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for its characterization.

¹H and ¹³C NMR: These standard techniques are used to confirm the molecular structure, determine stereochemistry (e.g., Z,Z or Z,E isomers), and analyze product purity. mdpi.comresearchgate.net

⁷⁷Se NMR: As a spin-1/2 nucleus, ⁷⁷Se is amenable to NMR spectroscopy and provides direct information about the chemical environment of the selenium atom. It is particularly useful for distinguishing between different types of selenium compounds (e.g., selenides vs. diselenides) that may form during a reaction. nih.gov

Beyond NMR, other advanced techniques are being applied. High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of newly synthesized derivatives. researchgate.net For solid-state materials derived from this compound, techniques like X-ray diffraction (XRD) are used to characterize their crystalline structure.

Refined Computational Modeling for Prediction and Validation

Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool for understanding and predicting the behavior of molecules like this compound. Theoretical studies can provide insights into:

Molecular Geometry and Stability: Calculations can determine the most stable conformations, bond lengths, and bond angles.

Electronic Properties: DFT is used to calculate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are crucial for predicting reactivity and optoelectronic properties. Studies on analogous 2,7-divinyl-carbazole oligomers have successfully used DFT to evaluate these parameters and predict their suitability for photovoltaic applications. redalyc.org

Reaction Mechanisms: Computational modeling can elucidate reaction pathways, calculate activation energies, and explain observed regio- and stereoselectivity. This can help in optimizing existing synthetic methods and designing new ones.

Spectroscopic Properties: Theoretical calculations can predict NMR chemical shifts and other spectroscopic data, aiding in the interpretation of experimental results.

While specific DFT studies focused solely on the parent this compound molecule are not yet widespread, the successful application of these methods to similar vinyl- and selenium-containing systems indicates a clear future trend. redalyc.orgnih.gov

Expansion of Applications in Advanced Functional Materials and Nanochemistry

The unique properties of the selenium atom make this compound an attractive building block for advanced functional materials. Its potential as a monomer or crosslinking agent in polymer chemistry is a significant area of research.

Selenium-Containing Polymers: Selenium-containing polymers are known for their high refractive indices, redox responsiveness, and dynamic covalent chemistry. mdpi.comacs.org

High Refractive Index Materials: By incorporating selenium into polymer backbones, materials with exceptionally high refractive indices can be created for applications in anti-reflection coatings and advanced optics. mdpi.com

Redox-Responsive Systems: The selenide moiety can be reversibly oxidized to selenoxide and selenone. nih.gov Polymers containing this compound units could be designed as smart materials that change their properties (e.g., solubility, conformation) in response to redox stimuli. Diselenide-yne polymerization has been shown to produce hyperbranched polymers that can self-assemble into nanoparticles with sensitive oxidative response. rsc.org

Self-Healing Materials: Diselenide bonds can undergo dynamic exchange, a property that is being harnessed to create self-healing polymers. This compound could be incorporated into polymer networks to impart these dynamic characteristics.

Nanochemistry: this compound and its precursors are relevant to the synthesis of nanomaterials. Sodium selenide, which is used to generate this compound, also serves as a precursor in the synthesis of cobalt selenide nanoparticles. sigmaaldrich.com Furthermore, divinyl monomers are generally employed in the copolymerization synthesis of hydrophilic nanoparticles. google.com This suggests a potential role for this compound in creating functionalized polymer nanoparticles with selenium-specific properties.

| Application Area | Concept | Potential Function of this compound |

|---|---|---|

| High Refractive Index Polymers | Incorporating heavy atoms like selenium into polymers increases their refractive index. | Acts as a monomer or comonomer to create advanced optical materials. mdpi.com |

| Redox-Responsive Materials | The Se/Se(O)/Se(O)₂ redox cycle allows for tunable material properties. | Provides a redox-active site within a polymer network for smart material design. nih.gov |

| Polymer Nanoparticles | Used as a crosslinking agent or functional monomer in emulsion polymerization. | Creates selenium-functionalized nanoparticles for catalysis or drug delivery. mdpi.comgoogle.com |

| Metal Selenide Nanocrystals | Acts as a source of selenide ions under specific conditions. | Potential precursor, analogous to sodium selenide, for synthesizing semiconductor nanoparticles. sigmaaldrich.com |

Integration into New Catalytic Systems for Diverse Organic Transformations

This compound is not only a target for synthesis but also a tool for enabling other chemical transformations. Its integration into catalytic systems is a key research direction.

Biomimetic Catalysis: Organoselenium compounds are well-known for mimicking the activity of the antioxidant enzyme glutathione (B108866) peroxidase (GPx). Unsubstituted this compound has been shown to exhibit GPx-like activity, catalyzing the reduction of peroxides. mdpi.com This activity is influenced by the electronic properties of the molecule; this compound itself showed higher activity than its halogenated derivatives, likely due to a higher electron density on the selenium atom. mdpi.com Future research will likely focus on designing more complex this compound derivatives to enhance this catalytic activity for potential therapeutic or synthetic applications.

Precursor in Catalytic Cross-Coupling: Divinyl selenides are valuable intermediates in organic synthesis. As demonstrated in the iron-catalyzed synthesis of resveratrol trimethyl ether, the vinyl groups of this compound can be stereoconservatively replaced via cross-coupling with Grignard reagents. mdpi.comresearchgate.net This transforms the simple this compound scaffold into complex, high-value olefinic products. Expanding the scope of these catalytic cross-coupling reactions to include other organometallic reagents and catalysts will further solidify the role of this compound as a versatile synthetic intermediate.

Heterogeneous Catalysis: Immobilizing selenium species onto a solid support, such as a polymer, can create recyclable heterogeneous catalysts. Selenium-containing polystyrene microspheres, synthesized using a divinyl-functionalized diselane crosslinker, have been used to catalyze the oxidation of acrolein. mdpi.com This demonstrates a clear pathway for applying this compound in the development of robust and reusable catalytic systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.